

Analytical methods for 2-(Azetidin-3-yl)pyridine quantification

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Compound of Interest

Compound Name: 2-(Azetidin-3-yl)pyridine

CAS No.: 687993-73-3

Cat. No.: B3029527

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Application Note: Quantitative Profiling of 2-(Azetidin-3-yl)pyridine

Abstract

This guide details the analytical strategy for the quantification of **2-(Azetidin-3-yl)pyridine**, a highly polar, basic heterocyclic building block (CAS: 1259467-36-7).^[1] Due to the compound's dual-basic nature (pyridine pKa ~5.2, azetidine pKa ~11.3) and high polarity (logP < 1), traditional Reversed-Phase (RP) chromatography often fails to provide adequate retention without the use of signal-suppressing ion-pairing reagents.^[1] This protocol establishes a Hydrophilic Interaction Liquid Chromatography (HILIC) workflow as the gold standard for both purity assessment (UV detection) and bioanalytical quantification (LC-MS/MS), ensuring robust retention, superior peak shape, and high sensitivity.

Physicochemical Context & Analytical Challenges

The structural duality of **2-(Azetidin-3-yl)pyridine** presents unique challenges:

- **Extreme Polarity:** The azetidine ring renders the molecule highly hydrophilic. On a standard C18 column, this compound will likely elute in the void volume (

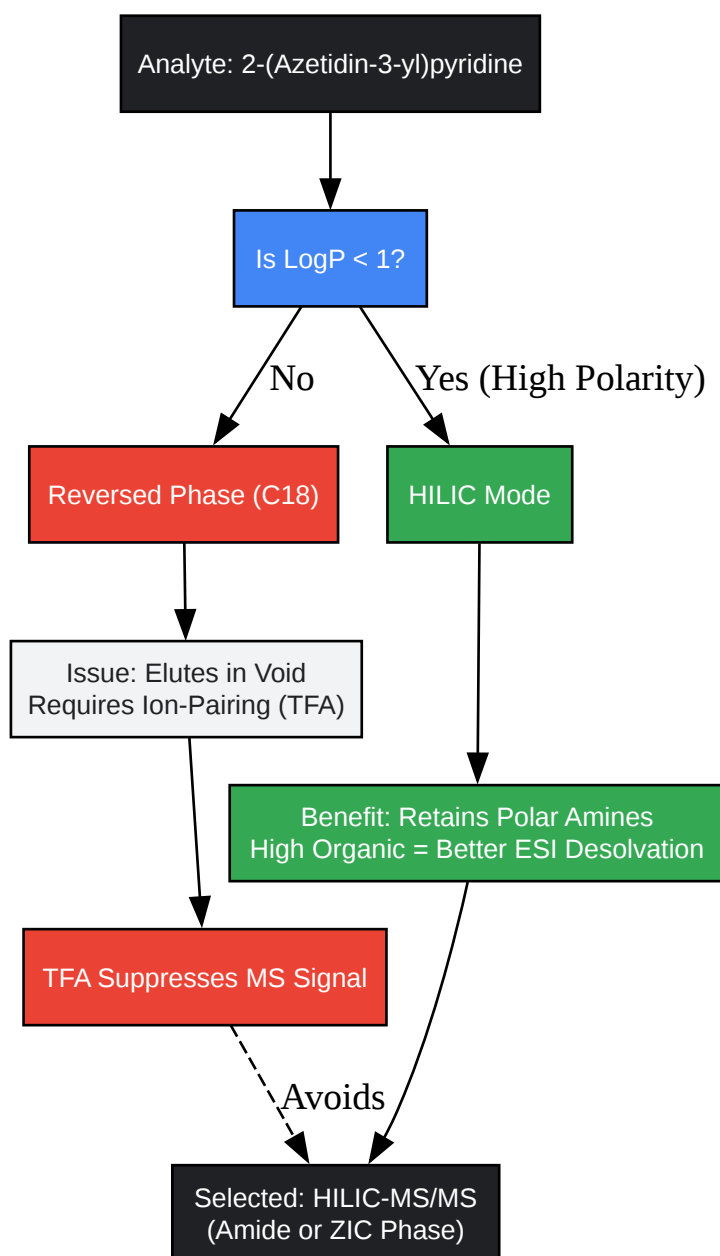
), making quantification impossible due to matrix effects and lack of selectivity.

- **Basicity:** The secondary amine in the azetidine ring is strongly basic. At neutral pH, it is fully protonated, leading to severe peak tailing on silica-based columns due to secondary interactions with residual silanols.

Property	Value	Analytical Implication
Formula		Monoisotopic Mass: 134.08 Da
pKa (Pyridine)	~5.2	Partially ionized at acidic pH. [1]
pKa (Azetidine)	~11.3	Fully protonated () at all standard LC pH levels.
LogP	< 0.5 (Est.) [2]	Requires HILIC or Aqueous-Stable C18 for retention. [1]

Method Development Decision Matrix

The following logic gate illustrates why HILIC is selected over RP-HPLC for this specific scaffold.



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Figure 1: Decision matrix for selecting HILIC over Reversed-Phase chromatography for polar basic amines.

Protocol A: HILIC-UV Method for Purity/Assay (QC)

Objective: Quantify bulk purity and monitor synthetic intermediates. Rationale: An Amide-bonded stationary phase is chosen because it masks silanols better than bare silica, reducing tailing for the basic azetidine nitrogen while providing strong hydrogen-bonding retention.[1]

Instrument Setup

- System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
- Column: Waters XBridge BEH Amide or Tosoh TSKgel Amide-80 ().^[1]
- Temperature:
(Elevated temperature improves mass transfer for basic amines).

Mobile Phase & Gradient

- Solvent A: 10 mM Ammonium Acetate in Water, pH 9.0.
 - Note: High pH ensures the pyridine is neutral, while the azetidine remains charged. The Amide column is stable at pH 9, and basic pH often improves peak shape for strong bases by suppressing ion-exchange with silanols.
- Solvent B: Acetonitrile (100%).

Time (min)	% A (Buffer)	% B (ACN)	Flow (mL/min)	Phase
0.0	10	90	1.0	Equilibration
1.0	10	90	1.0	Injection
8.0	40	60	1.0	Elution Gradient
10.0	40	60	1.0	Wash
10.1	10	90	1.0	Re-equilibration
15.0	10	90	1.0	End

Detection

- Wavelength: 254 nm (Primary, Pyridine), 210 nm (Secondary).

Protocol B: LC-MS/MS Method for Bioanalysis (PK)

Objective: Quantify **2-(Azetidin-3-yl)pyridine** in plasma or tissue homogenate. Rationale: HILIC is compatible with simple "Protein Precipitation" (PPT) sample prep. Since PPT uses high acetonitrile, the sample solvent matches the HILIC mobile phase, allowing direct injection without evaporation/reconstitution (the "Dilute-and-Shoot" advantage).

Sample Preparation (Protein Precipitation)

- Aliquot: Transfer

of plasma into a 96-well plate.

- Precipitate: Add

of Acetonitrile containing Internal Standard (e.g., **2-(Azetidin-3-yl)pyridine-d4** or Nicotine-d4).[1]

- Vortex: Mix at 1000 RPM for 5 minutes.

- Centrifuge: 4000 x g for 10 minutes at

.

- Transfer: Inject

of the supernatant directly.

LC-MS/MS Conditions

- Column: Phenomenex Kinetex HILIC or SeQuant ZIC-HILIC (

).[1]

- Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.5.

- Note: Acidic pH is used here to ensure full protonation for maximum ESI+ sensitivity.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient:

- Isocratic hold at 85% B for 1 min (to elute interferences), then gradient to 50% B over 4 mins.

Mass Spectrometry (ESI+) Parameters:

- Source: Electrospray Ionization (Positive).[3][4]
- Spray Voltage: 3500 V.
- Precursor Ion:

MRM Transitions (Quantification): The fragmentation pattern is dominated by the stability of the pyridine ring and the fragility of the strained azetidione ring.

Transition ()	Type	Collision Energy (eV)	Mechanistic Origin
135.1 79.0	Quantifier	25-30	Cleavage of azetidione; Pyridinium ion retention.[1]
135.1 52.0	Qualifier	40	Fragmentation of pyridine ring (loss of HCN).
135.1 108.0	Qualifier	15	Loss of (partial ring breakdown).

Validation Criteria (ICH M10/Q2)

To ensure the method is "self-validating," the following acceptance criteria must be met:

- Linearity:

over the range 1.0 ng/mL to 1000 ng/mL. Use

weighting.

- Recovery: Compare peak area of extracted QC samples vs. post-extraction spiked blanks. HILIC often yields >90% recovery due to lack of evaporation steps.
- Matrix Effect: Calculate Matrix Factor (MF). If $MF < 0.85$ (Suppression), dilute the supernatant further with ACN.
- Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Signal must be < 20% of LLOQ. Tip: If carryover persists, add 1% Acetone to the needle wash to dissolve sticky amines.

Troubleshooting Guide

- Problem: Peak splitting or doubling.
 - Cause: Mismatch between sample solvent and mobile phase.
 - Fix: In HILIC, the sample must be in high organic (>80% ACN). If the sample is aqueous, it will disrupt the water layer on the column head.
- Problem: Retention time shifting.
 - Cause: HILIC columns require longer equilibration than C18.
 - Fix: Ensure at least 15-20 column volumes of equilibration between gradients.

References

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